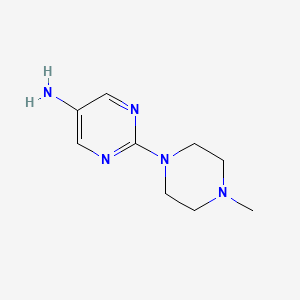

2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAHRSPWFZQXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718600 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943757-74-2 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine: A Versatile Scaffold in Medicinal Chemistry

For distribution among researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core basic properties of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine, a heterocyclic compound of significant interest in the field of medicinal chemistry. Drawing upon data from chemical suppliers and analogous structures in published literature, this document will explore its chemical and physical characteristics, potential therapeutic applications, and methodologies for its synthesis and analysis.

Executive Summary

This compound is a member of the pyrimidine-piperazine class of compounds, a structural motif frequently encountered in the design of biologically active molecules. While extensive research dedicated solely to this specific molecule is not widely available in public literature, its constituent parts—the pyrimidine ring, the piperazine linker, and the 5-amino group—are well-established pharmacophores. This guide synthesizes available data to provide a foundational understanding of the compound's properties and to extrapolate its potential in drug discovery based on the activities of structurally related molecules. The pyrimidine core is a cornerstone of many therapeutic agents, and the piperazine moiety is known to enhance pharmacokinetic properties and provide a key interaction point with biological targets.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 943757-74-2 | [1] |

| Molecular Formula | C9H15N5 | [1] |

| Molecular Weight | 193.25 g/mol | [1] |

| Boiling Point | 386.316°C at 760 mmHg (Predicted) | |

| Density | 1.197 g/cm³ (Predicted) | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | |

| Appearance | Solid (form may vary) |

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the construction of substituted pyrimidines. A general and adaptable synthetic route is proposed below, based on common organic chemistry principles and published procedures for analogous compounds.[2]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of a suitable starting material, such as 2-chloropyrimidin-5-amine (1 equivalent), in an appropriate solvent (e.g., ethanol or DMF), add N-methylpiperazine (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activities and Therapeutic Applications

The pyrimidine-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] Based on the known activities of structurally similar compounds, this compound may exhibit potential in several therapeutic areas.

Kinase Inhibition

Numerous kinase inhibitors incorporate the 2-aminopyrimidine core as a hinge-binding motif. This structural element is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases. The 4-methylpiperazine moiety can extend into the solvent-exposed region, offering a point for further modification to enhance potency and selectivity. For instance, the blockbuster drug Imatinib, a tyrosine kinase inhibitor, features a related N-phenyl-2-aminopyrimidine scaffold.[3] Derivatives of 2-(piperazinyl)pyrimidine have been investigated as dual Src/Abl kinase inhibitors.[4]

Acetylcholinesterase Inhibition

A closely related compound, N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide, has been identified as a potential lead for the treatment of neurodegenerative diseases due to its acetylcholinesterase (AChE) inhibitory activity.[5] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperazine and pyrimidine rings can engage in crucial interactions within the active site of the AChE enzyme.

Antimicrobial Activity

Derivatives of pyrimidine-piperazine have been synthesized and evaluated for their antimicrobial properties.[2] These compounds have shown activity against various bacterial and fungal strains. The mechanism of action in this context is likely multifaceted and warrants further investigation for this specific compound.

Hypothesized Mechanism of Action (Kinase Inhibition)

Caption: Hypothesized binding mode of this compound in a kinase ATP pocket.

Safety and Handling

According to available safety data sheets, this compound should be handled with care in a well-ventilated area.[6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its structural features suggest potential as a kinase inhibitor, an acetylcholinesterase inhibitor, or an antimicrobial agent. Further research is warranted to fully elucidate its biological activity profile. This would involve:

-

Broad-panel kinase screening: To identify specific kinase targets.

-

Enzymatic assays: To quantify its inhibitory potency against identified targets, such as AChE.

-

Cell-based assays: To assess its antiproliferative or other cellular effects.

-

Structure-activity relationship (SAR) studies: To guide the design of more potent and selective derivatives.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the core properties of this compound and to explore its potential in the quest for new medicines.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS Number: 943757-74-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. The pyrimidine core, a privileged structure in drug discovery, continues to yield derivatives with significant therapeutic potential.[1] This guide focuses on a specific, yet underexplored, member of this family: 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine . While publicly available data on this compound remains nascent, its structural motifs—a pyrimidine ring linked to a methylpiperazine group and bearing a reactive amine—suggest a fertile ground for discovery. This document serves as a foundational technical guide, synthesizing established principles of pyrimidine chemistry with the known characteristics of its constituent fragments to provide a predictive framework for its synthesis, potential biological activity, and avenues for future research.

Section 1: Physicochemical Properties and Structural Rationale

The unique arrangement of a pyrimidine core, a 4-methylpiperazine moiety, and a 5-amino group in this compound provides a compelling starting point for drug design. The physicochemical properties, predicted and observed, are summarized below.

| Property | Value | Source |

| CAS Number | 943757-74-2 | N/A |

| Molecular Formula | C₉H₁₅N₅ | N/A |

| Molecular Weight | 193.25 g/mol | N/A |

The pyrimidine ring acts as a versatile scaffold, capable of engaging in various biological interactions. The 4-methylpiperazine group is a common feature in many CNS-active and kinase-inhibiting drugs, often improving solubility and metabolic stability. The 5-amino group presents a key handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Section 2: Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a rational synthetic approach can be devised based on established pyrimidine chemistry. A plausible and efficient route would involve the nucleophilic aromatic substitution (SNAr) of a di-substituted pyrimidine precursor.

Proposed Synthetic Workflow

A logical synthetic strategy would commence with a commercially available di-halopyrimidine, such as 2,5-dichloropyrimidine or 2-chloro-5-nitropyrimidine. The differential reactivity of the halogen or nitro groups can be exploited for sequential substitution.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on common organic synthesis techniques for similar structures.[2][3]

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

-

To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 1-methylpiperazine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Further purification can be performed by recrystallization or column chromatography if necessary.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Section 3: Potential Biological Activity and Therapeutic Applications

The structural components of this compound suggest several potential avenues for biological activity, primarily in the realm of oncology and neuroscience.

Kinase Inhibition

The pyrimidine scaffold is a well-established core for numerous kinase inhibitors.[4][5] The 2-amino-pyrimidine and related structures are known to interact with the hinge region of the ATP-binding pocket of various kinases. The 4-methylpiperazine moiety can extend into the solvent-exposed region, potentially enhancing potency and selectivity.

CNS Activity

The 4-methylpiperazine moiety is a common pharmacophore in drugs targeting the central nervous system. Related pyrimidine-piperazine derivatives have shown activity as monoamine oxidase (MAO) inhibitors.[6] Therefore, it is plausible that this compound could exhibit activity at CNS targets such as neurotransmitter receptors or transporters.

Section 4: Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a tiered screening approach is recommended.

In Vitro Kinase Profiling

A broad panel kinase screen is the logical first step to identify potential kinase targets.

Protocol: Kinase Panel Screening (e.g., using a radiometric or fluorescence-based assay)

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Serially dilute the compound to the desired concentrations.

-

In a multi-well plate, combine the kinase, a suitable substrate, and ATP (with a radiolabel like ³³P-ATP for radiometric assays).

-

Add the test compound at various concentrations.

-

Incubate the reaction mixture at the optimal temperature for the specific kinase.

-

Stop the reaction and measure the incorporation of the phosphate group into the substrate using an appropriate detection method (e.g., scintillation counting or fluorescence polarization).

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Assays

Following the identification of a potential kinase target, cell-based assays are crucial to confirm on-target activity and assess cellular potency.

Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Plate cancer cell lines known to be dependent on the identified target kinase in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Section 5: Safety and Handling

As with any novel chemical entity, proper safety precautions are paramount.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Section 6: Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, chemical entity. Its structural features suggest a high potential for biological activity, particularly as a kinase inhibitor or a CNS-active agent. The synthetic route proposed herein provides a clear path to obtaining this compound for further investigation.

The immediate future for research on this molecule should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis and obtaining comprehensive analytical data.

-

Broad Biological Screening: Undertaking comprehensive in vitro screening against a wide range of biological targets to uncover its primary mechanism of action.

-

Structure-Activity Relationship Studies: Utilizing the versatile 5-amino group for the synthesis of a library of derivatives to explore and optimize its biological activity.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, a heterocyclic compound of significant interest in drug discovery and development. We will explore its fundamental molecular characteristics, including its structure and physicochemical properties, and present a detailed, validated protocol for its synthesis and purification. The core of this guide focuses on the compound's strategic importance as a molecular scaffold, elucidating its application in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Significance of the Aminopyrimidine Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrimidine nucleus is a recurring motif, famously forming the basis of nucleobases in DNA and RNA.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This compound (CAS No. 943757-74-2) has emerged as a crucial intermediate and structural fragment in the development of targeted therapies.[3] Its architecture is a deliberate convergence of two key pharmacophores:

-

The 2-Aminopyrimidine Core: This unit is a privileged scaffold, renowned for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases, a family of enzymes frequently dysregulated in cancers.[4]

-

The N-Methylpiperazine Moiety: This functional group is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide an additional vector for interacting with biological targets.[5]

The strategic combination of these two groups makes this compound a highly valuable starting material for synthesizing potent and selective modulators of various cellular targets. This guide will provide the technical foundation necessary to understand and utilize this molecule effectively.

Molecular Structure and Physicochemical Properties

Molecular Structure Elucidation

The compound, with the molecular formula C9H15N5, consists of a central pyrimidine ring functionalized at two key positions.[3][6] An amine group (-NH2) is attached at the C5 position, and a 4-methylpiperazine group is linked via a nitrogen atom to the C2 position. The systematic IUPAC name for this compound is this compound.[3]

Caption: 2D Molecular Structure of the Topic Compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 943757-74-2 | [3][6] |

| Molecular Formula | C9H15N5 | [3][6] |

| Molecular Weight | 193.25 g/mol | [3] |

| Appearance | Yellow to orange solid | [3] |

| Boiling Point | 386.3 ± 52.0 °C (Predicted) | [3][6] |

| Density | 1.197 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 7.37 ± 0.42 (Predicted) | [3][6] |

| LogP | 0.39470 | [6] |

| Storage Conditions | Inert atmosphere, room temperature, keep in dark place | [3][6] |

Spectral Analysis (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectral features crucial for its identification and characterization.

-

¹H NMR: The spectrum would be complex but interpretable. Key signals would include:

-

Two distinct aromatic protons on the pyrimidine ring.

-

Broad singlets corresponding to the protons of the C5-amine group.

-

Multiple signals in the aliphatic region (approx. 2.5-3.8 ppm) for the eight non-equivalent protons of the piperazine ring.

-

A sharp singlet around 2.3 ppm corresponding to the N-methyl group.

-

-

¹³C NMR: Approximately nine distinct carbon signals would be expected, with those of the pyrimidine ring appearing in the downfield region (150-170 ppm) and the aliphatic carbons of the piperazine and methyl groups in the upfield region (45-60 ppm).

-

Mass Spectrometry (MS): In ESI+ mode, the compound would readily protonate to show a strong molecular ion peak [M+H]⁺ at m/z ≈ 194.2.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a robust and widely employed method in heterocyclic chemistry.[4]

Retrosynthetic Analysis & Workflow

The most logical disconnection point is the C2-N bond between the pyrimidine ring and the piperazine moiety. This suggests a synthesis from a 2-halopyrimidin-5-amine precursor and 1-methylpiperazine. A nitro group is often used as a precursor to the amine, as it is less nucleophilic and deactivating, making the initial substitution reaction more straightforward.

Caption: Proposed Synthetic Workflow for the Topic Compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation and characterization of the intermediate in Step 1 confirms the efficacy of the SNAr reaction before proceeding to the final reduction.

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-chloro-5-nitropyrimidine (1.0 eq).

-

Solvent & Reagents: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 5-10 mL per gram of starting material). Add 1-methylpiperazine (1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to scavenge the HCl byproduct.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup & Isolation: Cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum. The crude intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Reactor Setup: To a hydrogenation flask, add the intermediate from Step 1 (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Catalyst: Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol%) under an inert atmosphere.

-

Reduction: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC or LC-MS. The disappearance of the nitro intermediate indicates completion (typically 2-6 hours).

-

Workup & Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The final compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired product as a solid.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for creating more complex, biologically active molecules. The 5-amino group serves as a convenient chemical handle for further elaboration.

Role as a Key Building Block in Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology. A common strategy for kinase inhibition involves designing molecules that compete with ATP for binding to the enzyme's active site. The 2-aminopyrimidine scaffold is exceptionally well-suited for this purpose.

Derivatives of this compound are found in numerous patents for therapeutic compounds, often targeting cyclin-dependent kinases (CDKs) like CDK4 and CDK6, which are critical regulators of the cell cycle.[7] For example, the core can be elaborated by forming an amide or urea linkage at the 5-amino position, or by participating in coupling reactions to build larger, more complex inhibitors.

Case Study: A Scaffold in Neurodegenerative and Cancer Research

While this specific amine is a starting material, its core structure is present in more advanced molecules with demonstrated biological activity. For instance, N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide is a related compound investigated for its potential in treating neurodegenerative diseases through mechanisms like acetylcholinesterase inhibition, as well as for applications in cancer therapy.[8] This highlights the therapeutic potential unlocked by modifying the 5-amino group of the parent scaffold.

The synthesis of such derivatives typically involves coupling the 5-amino group with a carboxylic acid (to form an amide) or other electrophilic partners, a standard transformation in medicinal chemistry.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3][6] Keeping it in a dark place at room temperature is recommended to maintain its stability.[3][6]

-

Toxicity: While specific toxicity data is limited, related aminopyrimidines and piperazines can be skin and eye irritants. Assume the compound is harmful if swallowed or inhaled and avoid direct contact.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its structure is a masterful combination of a proven kinase-binding element and a solubilizing group, providing an excellent starting point for library synthesis and lead optimization campaigns. The robust and scalable synthetic route further enhances its utility. For researchers in oncology, neurobiology, and other therapeutic areas, a thorough understanding of this scaffold's properties, synthesis, and chemical reactivity is essential for the rational design of next-generation therapeutics.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 943757-74-2 [chemicalbook.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. lookchem.com [lookchem.com]

- 7. AU2016302384A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds - Google Patents [patents.google.com]

- 8. Buy N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide (EVT-2567978) | 1396812-53-5 [evitachem.com]

A Comprehensive Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction and Nomenclature

2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Structurally, it integrates a pyrimidine ring, a core component of nucleobases and numerous pharmaceuticals, with a 1-methylpiperazine moiety, a group frequently employed to enhance solubility and target engagement.[1][2] This unique combination renders it a highly valuable and versatile building block, or scaffold, for the synthesis of novel therapeutic agents, particularly in oncology and neuropharmacology.[3] This guide provides an in-depth analysis of its properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications for researchers and drug development professionals.

IUPAC Name: this compound[4][5]

Common Synonyms:

-

[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amine[5]

Physicochemical and Structural Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, derived from predictive models and supplier information, provides a foundational understanding of this molecule.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅N₅ | [4][5] |

| Molecular Weight | 193.25 g/mol | [5] |

| Appearance | Yellow to Orange Solid | [5] |

| Boiling Point (Predicted) | 386.3 ± 52.0 °C | [5] |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 7.37 ± 0.42 | [4][5] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [4][5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SₙAr) followed by a nitro group reduction. This approach is efficient and utilizes readily available starting materials.

Synthetic Strategy and Rationale

The core strategy involves building the molecule on a pyrimidine chassis.

-

SₙAr Reaction: The process begins with a pyrimidine ring activated for nucleophilic attack by an electron-withdrawing nitro group and a suitable leaving group, such as a halogen. 2-Chloro-5-nitropyrimidine is an ideal starting material. The nucleophile, 1-methylpiperazine, displaces the chloride at the C2 position. This reaction is regioselective due to the electronic activation provided by the adjacent ring nitrogens.

-

Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the primary amine. This transformation is crucial for enabling subsequent derivatization at the C5 position, making it a versatile intermediate. Common reduction methods, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride, are effective.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures.

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

-

To a stirred solution of 2-chloro-5-nitropyrimidine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, ~5 mL/g), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing with the primary nucleophile. NMP is a suitable polar aprotic solvent for this SₙAr reaction.

-

-

Add 1-methylpiperazine (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

-

Suspend the crude 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (NH₄Cl, 4-5 eq) followed by iron powder (Fe, 4-5 eq).

-

Rationale: The Fe/NH₄Cl system is a classic and effective method for reducing aromatic nitro groups. Iron acts as the electron donor, and the reaction is facilitated in a slightly acidic medium provided by the ammonium chloride solution.

-

-

Heat the mixture to reflux (around 80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 2-4 hours).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with aqueous NaOH or Na₂CO₃ to pH > 9 and extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH), often with a small percentage of triethylamine (e.g., 0.5%) to prevent the amine product from streaking on the acidic silica. A typical gradient might be 0% to 10% MeOH in DCM.

-

Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is essential. This self-validating system confirms the successful synthesis and provides a benchmark for quality.

Caption: Standard workflow for the analytical validation of the final compound.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyrimidine ring protons, the piperazine methylene protons, and the N-methyl and amine protons, with appropriate chemical shifts and integration values.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 194.13.

-

HPLC/UPLC: High-performance liquid chromatography is used to determine the purity of the final compound, which should typically be ≥95% for use in further research.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The primary amine at the C5 position serves as a key functional handle for further chemical elaboration, allowing for the systematic exploration of chemical space to develop potent and selective drug candidates.

-

Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.[2] The amine at the C5 position can be acylated or used in coupling reactions to introduce side chains that occupy the ATP-binding pocket of various kinases, leading to potent inhibition. Derivatives have been investigated as Mer/c-Met dual inhibitors.[6]

-

GPCR Ligands: The piperazine moiety is a common feature in ligands for G-protein-coupled receptors (GPCRs). Its basic nitrogen can form critical salt-bridge interactions within receptor binding sites.

-

Scaffold for Fragment-Based Drug Design (FBDD): This molecule represents an ideal starting point in FBDD, where its core structure can be elaborated upon to build molecules with high affinity and specificity for a biological target.

Caption: Role as a central scaffold for generating diverse therapeutic candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7] Avoid formation and inhalation of dust.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere and protected from light.[8]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7][8] If inhaled, move to fresh air.[7] Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, accessible synthesis, and, most importantly, its functional handles for derivatization make it a high-value intermediate. An understanding of its properties and synthesis provides researchers with the foundation needed to leverage this scaffold in the rational design of next-generation therapeutics.

References

- 1. Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 943757-74-2 [chemicalbook.com]

- 6. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability | MDPI [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Solubility Profile of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine in DMSO and Water: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its suitability for biological screening, formulation, and ultimately, its therapeutic potential. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 943757-74-2). While specific experimental solubility data for this compound is not extensively published, this document outlines the scientific rationale for its expected solubility based on its chemical properties and provides detailed, field-proven protocols for its empirical determination in both dimethyl sulfoxide (DMSO) and aqueous media. This paper is intended for researchers, chemists, and drug development professionals who require robust, reproducible methods for characterizing this and similar heterocyclic amine compounds.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a foundational pillar. Low solubility can lead to a cascade of challenges, including underestimated potency in in-vitro assays, poor absorption and bioavailability, and difficulties in formulation development.[1][2] Therefore, an early and accurate assessment of a compound's solubility in relevant solvents is not merely a data point but a critical step in risk mitigation for a research program.

The subject of this guide, this compound, is a heterocyclic compound featuring multiple nitrogen atoms that significantly influence its physicochemical profile. Understanding its solubility requires an appreciation of its structural features and how they interact with different solvent environments.

Physicochemical Properties of this compound

A molecule's solubility is governed by its intrinsic properties. For this compound, the following characteristics are key to predicting its behavior.

| Property | Value / Prediction | Source | Significance for Solubility |

| CAS Number | 943757-74-2 | [2] | Unique chemical identifier. |

| Molecular Formula | C₉H₁₅N₅ | [2] | Provides elemental composition. |

| Molecular Weight | 193.25 g/mol | [2] | Influences mass-to-volume calculations. |

| Predicted pKa | 7.37 ± 0.42 | [2] | Crucial for aqueous solubility. This value, close to physiological pH, indicates that the compound is a weak base. The piperazine and pyrimidine nitrogens can be protonated. Its charge state, and thus its aqueous solubility, will be highly dependent on the pH of the solution. |

| Predicted LogP | 0.39 | [2] | Indicates the compound's lipophilicity. A low LogP suggests a relatively balanced hydrophilic/lipophilic character, implying it does not possess excessive hydrophobicity that would severely limit aqueous solubility. |

| Polar Surface Area | 58.28 Ų | [2] | A moderate PSA suggests the potential for hydrogen bonding with polar solvents like water. |

Based on these properties, we can form two primary hypotheses:

-

In DMSO: The compound is expected to exhibit high solubility. DMSO is a powerful, polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of molecules.[3]

-

In Water: The compound's solubility will be highly pH-dependent.[4] At pH values significantly below its pKa of 7.37, the molecule will be protonated, positively charged, and likely exhibit higher aqueous solubility. At pH values above the pKa, the neutral form will dominate, leading to significantly lower solubility. This makes buffered systems essential for reproducible measurements.

The following sections provide detailed, self-validating protocols to empirically determine these solubility values.

Determination of Maximum Solubility in DMSO

For most in-vitro screening campaigns, compounds are first dissolved in 100% DMSO to create high-concentration stock solutions. Determining the maximum solubility is critical to avoid creating supersaturated, unstable solutions or wasting valuable compound. The following protocol describes a thermodynamic equilibrium method for this purpose.

Causality Behind the Experimental Choices

The goal is to determine the thermodynamic solubility , which represents a true equilibrium state between the dissolved compound and its solid form.[5] This is achieved by creating a supersaturated slurry, allowing it to equilibrate over an extended period (24 hours), and then quantifying the concentration of the supernatant. This method is considered the "gold standard" for accurate solubility measurement.[5]

Diagram of DMSO Solubility Workflow

References

"2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Abstract: The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, particularly in oncology.[1][2] Molecules incorporating this motif, such as this compound, are of significant interest to the drug discovery community. The pyrimidine core is a bioisostere of the adenine ring in ATP, enabling it to competitively bind within the ATP-binding pocket of a wide array of protein kinases.[3][4] This guide presents a comprehensive, hypothesis-driven framework for the elucidation of the mechanism of action (MoA) of this compound. While the specific biological targets for this compound are not extensively documented in public literature, its structural components strongly suggest a role as a protein kinase inhibitor. This document, therefore, serves as a strategic roadmap for researchers, outlining a logical, multi-stage experimental approach to identify its molecular targets, validate engagement, and characterize its downstream cellular effects.

The foundational step in characterizing a novel compound is to identify its direct molecular binding partners. Given the structural alerts pointing towards kinase inhibition, our initial efforts will be focused on an unbiased survey of the kinome, alongside broader proteomic approaches to ensure all potential targets are considered. The primary methodology proposed is affinity chromatography coupled with mass spectrometry, a robust and widely adopted technique for target deconvolution.[5][6]

Core Strategy: Affinity-Based Proteomic Screening

This method involves immobilizing the small molecule (the "bait") to a solid support and using it to "fish" for binding proteins from a complex biological sample, such as a cell lysate.[7]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Synthesis of Affinity Probe:

-

Rationale: To immobilize the compound, a derivative must be synthesized with a linker arm that can be covalently attached to a resin without sterically hindering the primary binding pharmacophore. A common strategy is to add an aliphatic chain with a terminal reactive group (e.g., a carboxylic acid or amine) at a solvent-exposed position of the molecule.

-

Procedure:

-

Perform structural analysis of this compound to identify a suitable point for linker attachment, likely on the pyrimidine or piperazine ring, distal to the presumed ATP-competitive binding motifs.

-

Synthesize the linker-modified analogue.

-

Characterize the new compound via NMR and mass spectrometry to confirm its structure.

-

-

-

Immobilization of the Probe:

-

Rationale: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads) to create the affinity matrix.

-

Procedure:

-

Dissolve the linker-modified compound in a suitable coupling buffer (e.g., high pH buffer for amine-reactive chemistry).

-

Incubate the compound with the activated sepharose beads according to the manufacturer's protocol (e.g., overnight at 4°C).

-

Wash the beads extensively to remove any non-covalently bound compound. Block any remaining reactive sites on the beads.

-

-

-

Protein Capture:

-

Rationale: Incubate the affinity matrix with a proteome source to allow the target proteins to bind. A control matrix (beads only or beads with a structurally similar but inactive compound) is critical to distinguish specific binders from non-specific interactions.

-

Procedure:

-

Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors).

-

Incubate the lysate with both the affinity matrix and a control matrix for several hours at 4°C with gentle rotation.

-

Wash the matrices extensively with lysis buffer to remove unbound proteins.

-

-

-

Elution and Protein Identification:

-

Rationale: Elute the bound proteins from the matrix for identification. Elution can be achieved by competition with the free, unmodified compound or by using denaturing conditions.

-

Procedure:

-

Elute bound proteins by incubating the matrix with a high concentration of free this compound. This competitively displaces specifically bound proteins.

-

Alternatively, use a denaturing elution buffer (e.g., containing SDS).

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lane.

-

Identify the proteins via in-gel digestion followed by LC-MS/MS analysis and database searching.

-

-

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

"2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" biological activity and targets

An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine as a Kinase Inhibitor Scaffold

Abstract

The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. When coupled with a piperazine moiety, it forms a privileged structure with demonstrated activity against a range of biological targets, most notably protein kinases. This technical guide provides an in-depth exploration of the compound This compound , a molecule of significant interest for its potential as a kinase inhibitor. While direct biological data for this specific compound is limited in the public domain, analysis of structurally related molecules, particularly within the patent literature, strongly suggests its potential as a modulator of key kinases implicated in a variety of human diseases. This document will therefore focus on the hypothesized biological activity of this compound as a kinase inhibitor, with a detailed examination of its potential targets: Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK). We will provide detailed, field-proven experimental protocols for assessing the inhibitory activity of this compound and its derivatives, and present diagrams of the relevant signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine-Piperazine Scaffold as a Framework for Kinase Inhibitors

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine. As a fundamental component of nucleic acids, its derivatives are ubiquitous in nature and have been extensively explored in drug discovery. The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The incorporation of a piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, often imparts favorable properties such as improved solubility and the ability to form crucial interactions with biological targets.[2]

While extensive biological profiling of this compound is not yet publicly available, the broader class of pyrimidine-piperazine derivatives has been described in patents as potent inhibitors of various protein kinases.[3][4] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The structural motifs present in this compound suggest its potential to fit within the ATP-binding pocket of certain kinases, thereby disrupting their catalytic activity. This guide will focus on three such kinases—SYK, LRRK2, and MYLK—which have been identified as targets for related heterocyclic compounds and represent promising therapeutic targets.

Potential Kinase Targets and Investigative Methodologies

Spleen Tyrosine Kinase (SYK)

2.1.1. Biological Rationale

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells.[5] It is essential for mediating signaling from various immune receptors, including B-cell receptors and Fc receptors.[6][7] Consequently, dysregulation of SYK activity is implicated in autoimmune diseases such as rheumatoid arthritis and certain B-cell malignancies.[7] Inhibition of SYK is therefore a validated therapeutic strategy for these conditions.[7]

2.1.2. Experimental Protocols

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[5][8]

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[5]

-

Prepare the substrate solution: Dilute Poly (Glu, Tyr) 4:1 peptide substrate in 1X Kinase Buffer to the desired concentration (e.g., 100 µg/mL).

-

Prepare the ATP solution: Dilute ATP in 1X Kinase Buffer to the desired concentration (e.g., 25 µM).

-

Prepare the SYK enzyme solution: Dilute recombinant human SYK enzyme in 1X Kinase Buffer to the desired concentration (e.g., 2.5 ng/µL).

-

Prepare the test compound (this compound) and a known SYK inhibitor (e.g., Staurosporine) in a dilution series in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the test compound or control solution.

-

Add 10 µL of the SYK enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

-

Cell-Based SYK Inhibition Assay (β-Hexosaminidase Release in RBL-2H3 cells)

This assay measures the ability of a compound to inhibit the degranulation of mast cells, a SYK-dependent process.

-

Principle: RBL-2H3 cells, a rat basophilic leukemia cell line, are a model for mast cell degranulation. Activation of the FcεRI receptor on these cells by an antigen-IgE complex leads to SYK activation and the release of β-hexosaminidase. Inhibition of SYK will reduce this release.[9]

-

Step-by-Step Protocol:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Wash the cells twice with Tyrode's buffer.

-

Add 50 µL of Tyrode's buffer containing the test compound at various concentrations and incubate for 1 hour at 37°C.

-

Stimulate degranulation by adding 50 µL of DNP-BSA (1 µg/mL) in Tyrode's buffer and incubate for 1 hour at 37°C.

-

-

Measurement of β-Hexosaminidase Release:

-

Centrifuge the plate and transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

To measure the total cellular β-hexosaminidase, lyse the cells in the original plate with 0.1% Triton X-100.

-

Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution to both plates.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition.

-

Determine the IC₅₀ value of the test compound.

-

-

2.1.3. SYK Signaling Pathway

Caption: SYK Signaling Pathway

Leucine-Rich Repeat Kinase 2 (LRRK2)

2.2.1. Biological Rationale

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD).[10] The G2019S mutation, which leads to increased kinase activity, is particularly prevalent.[11] LRRK2 has been implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[12][13] Therefore, inhibitors of LRRK2 kinase activity are being actively pursued as a potential therapy for PD.

2.2.2. Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This assay measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.

-

Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The amount of radioactivity transferred to a substrate, such as Myelin Basic Protein (MBP), is proportional to the kinase activity.[14]

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare 1X Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate.[14]

-

Prepare the substrate solution: Dilute MBP to a final concentration of 1 mg/mL in 1X Kinase Assay Buffer.

-

Prepare recombinant LRRK2 enzyme in 1X Kinase Assay Buffer.

-

Prepare the test compound and a known LRRK2 inhibitor in a dilution series.

-

-

Kinase Reaction:

-

In a reaction tube, combine the LRRK2 enzyme, substrate, and test compound.

-

Initiate the reaction by adding the kinase reaction buffer containing 10 mM ATP, 20 mM MgCl₂, and 0.5 µCi [γ-³²P]ATP.[14]

-

Incubate the reaction at 30°C for 15-30 minutes.

-

-

Detection:

-

Stop the reaction by adding Laemmli sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled substrate.

-

-

Data Analysis:

-

Quantify the band intensity corresponding to the phosphorylated substrate.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

Cell-Based LRRK2 Inhibition Assay (pS935 LRRK2 TR-FRET)

This assay measures the phosphorylation of LRRK2 at Serine 935, a marker of LRRK2 kinase activity in cells.

-

Principle: Inhibition of LRRK2 kinase activity leads to a decrease in the phosphorylation of LRRK2 at Ser935. This can be detected using a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) immunoassay.[15]

-

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2) in a 96-well plate.

-

Treat the cells with the test compound at various concentrations for a defined period (e.g., 90 minutes).

-

-

Cell Lysis:

-

Lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

-

-

TR-FRET Assay:

-

Transfer the cell lysates to a 384-well plate.

-

Add the TR-FRET antibody pair: a terbium-labeled anti-total LRRK2 antibody and a d2-labeled anti-pS935 LRRK2 antibody.

-

Incubate the plate at room temperature to allow for antibody binding.

-

-

Detection and Data Analysis:

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Determine the IC₅₀ value of the test compound.

-

-

2.2.3. LRRK2 Signaling Pathway

Caption: LRRK2 Signaling Pathway

Myosin Light Chain Kinase (MYLK)

2.3.1. Biological Rationale

Myosin Light Chain Kinase (MYLK) is a calcium/calmodulin-dependent serine/threonine kinase.[16] It plays a crucial role in smooth muscle contraction by phosphorylating the regulatory light chain of myosin II.[16] Beyond its role in muscle contraction, MYLK is involved in regulating endothelial barrier function, cell migration, and inflammation.[17] Dysregulation of MYLK activity is associated with conditions such as asthma, inflammatory bowel disease, and vascular permeability disorders like acute respiratory distress syndrome (ARDS).[18] Therefore, MYLK inhibitors have therapeutic potential in these areas.

2.3.2. Experimental Protocols

In Vitro MYLK Kinase Inhibition Assay (Radiometric)

-

Principle: This assay measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to the myosin light chain (MLC) substrate.

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare 1X Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).

-

Prepare the substrate solution: Purified MLC protein at a final concentration of 0.2 mg/mL.

-

Prepare the Ca²⁺/Calmodulin solution.

-

Prepare recombinant MYLK enzyme.

-

Prepare the test compound in a dilution series.

-

-

Kinase Reaction:

-

Combine the MYLK enzyme, substrate, Ca²⁺/Calmodulin, and test compound in the kinase assay buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 15 minutes.

-

-

Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

Cell-Based MYLK Inhibition Assay (Endothelial Barrier Function)

-

Principle: This assay measures the integrity of a cultured endothelial cell monolayer, which is regulated by MYLK. Inhibition of MYLK can prevent or reverse the disruption of the endothelial barrier induced by inflammatory mediators.

-

Step-by-Step Protocol:

-

Cell Culture:

-

Culture human pulmonary artery endothelial cells (HPAECs) on a specialized electrode-containing plate (e.g., ECIS).

-

Allow the cells to form a confluent monolayer.

-

-

Transendothelial Electrical Resistance (TEER) Measurement:

-

Measure the baseline TEER of the monolayer. A high TEER indicates a tight barrier.

-

-

Compound Treatment and Challenge:

-

Pre-treat the cells with the test compound for 1 hour.

-

Challenge the cells with an inflammatory stimulus that disrupts the barrier, such as thrombin or TNF-α.

-

-

Data Acquisition and Analysis:

-

Continuously monitor the TEER over several hours.

-

A decrease in TEER indicates barrier disruption.

-

Analyze the ability of the test compound to prevent or attenuate the drop in TEER.

-

Determine the effective concentration (EC₅₀) of the compound.

-

-

2.3.3. MYLK Signaling Pathway

Caption: MYLK Signaling Pathway

Data Presentation and Interpretation

The primary output from the initial screening of this compound and its derivatives would be IC₅₀ values against the target kinases. This data should be tabulated for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | SYK IC₅₀ (nM) | LRRK2 IC₅₀ (nM) | MYLK IC₅₀ (nM) |

| This compound | TBD | TBD | TBD |

| Derivative 1 | TBD | TBD | TBD |

| Derivative 2 | TBD | TBD | TBD |

| Reference Inhibitor | Value | Value | Value |

| TBD: To be determined through experimental assays. |

Subsequent cell-based assays would provide EC₅₀ values, which reflect the compound's potency in a physiological context. A successful lead compound would exhibit low nanomolar potency in both in vitro and cell-based assays, and demonstrate selectivity for the target kinase over other kinases.

Conclusion and Future Directions

The compound this compound represents a promising starting point for the development of novel kinase inhibitors. Its pyrimidine-piperazine core is a well-established pharmacophore in this target class. The hypothesized activity against SYK, LRRK2, and MYLK positions this scaffold as a potential therapeutic for a wide range of diseases, from autoimmune disorders and Parkinson's disease to inflammatory conditions.

The experimental protocols detailed in this guide provide a robust framework for the initial characterization of this compound and its analogues. Future work should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR). Promising lead compounds should then be profiled for selectivity against a broader panel of kinases and evaluated for their pharmacokinetic properties to assess their drug-like potential. This systematic approach will be crucial in unlocking the full therapeutic potential of the this compound scaffold.

References

- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mesoscale.com [mesoscale.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 5. promega.com [promega.com]

- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 8. promega.com [promega.com]

- 9. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 12. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 13. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 16. What are MYLK inhibitors and how do they work? [synapse.patsnap.com]

- 17. MYLK | Abcam [abcam.com]

- 18. atsjournals.org [atsjournals.org]

- 19. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

"2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" as a kinase inhibitor scaffold

An In-depth Technical Guide to the 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine Scaffold for Kinase Inhibition

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery, particularly in oncology. Within this domain, heterocyclic scaffolds serve as the foundational architecture for achieving desired potency and selectivity. This technical guide provides a comprehensive analysis of the this compound core, a privileged scaffold increasingly recognized for its utility in developing potent and selective kinase inhibitors. We will dissect the scaffold's structural attributes, explore its synthetic accessibility, delineate key structure-activity relationships (SAR), and provide actionable experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their kinase inhibitor programs.

The Central Role of Kinases and the Rise of Pyrimidine Scaffolds

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them high-value therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved by the FDA.[1]

The pyrimidine ring is a recurring motif in many successful kinase inhibitors.[1][2] Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, mimicking the adenine base of ATP. This foundational interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve potency and selectivity.[3][4]

Signaling Pathway Context: A Generalized Kinase Cascade

To appreciate the impact of kinase inhibitors, it is essential to visualize their point of intervention. The following diagram illustrates a simplified, generic kinase signaling pathway, highlighting the cascade effect that can be halted by an effective inhibitor.

References

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is largely due to its ability to mimic the purine bases of DNA and RNA, allowing for interactions with a wide array of biological targets.[1][2] This guide focuses on the specific derivative, 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine , and its related heterocyclic analogs. We will delve into the synthetic strategies, physicochemical properties, and explore the vast therapeutic potential of this chemical class, with a particular emphasis on their role as kinase inhibitors in oncology. This document serves as a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols for researchers in the field of drug discovery and development.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif found in a multitude of clinically approved drugs.[3] Its presence in the nucleobases cytosine, thymine, and uracil makes it a bioisostere for purines, enabling it to interact with a diverse range of enzymes and receptors.[1][2] The versatility of the pyrimidine core allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[4] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antibacterial, anti-inflammatory, and antidiabetic agents, among others.[1][2]

The incorporation of a piperazine moiety, particularly a methylpiperazine group, is a common strategy in medicinal chemistry to enhance solubility, modulate basicity, and introduce favorable interactions with biological targets.[5] The combination of the pyrimidine core with the 4-methylpiperazin-1-yl substituent, as seen in our topic compound, creates a pharmacophore with significant potential for therapeutic applications, most notably in the realm of kinase inhibition.[1][3]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically proceeds through a multi-step sequence involving the construction of the pyrimidine core followed by the introduction of the methylpiperazine and amine functionalities. A logical and commonly employed synthetic strategy is outlined below.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction. 2-Chloro-5-nitropyrimidine serves as the electrophilic substrate. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring, making the chlorine atom at the 2-position susceptible to nucleophilic attack.[6] 1-Methylpiperazine acts as the nucleophile, displacing the chloride to form 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine.

Step 2: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst, or metal-acid combinations such as iron powder in the presence of hydrochloric acid.[7]

Physicochemical Properties and Characterization

The successful synthesis of this compound must be confirmed through rigorous characterization. The table below summarizes its key identifiers and physicochemical properties.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 943757-74-2[4] |

| Molecular Formula | C₉H₁₅N₅[4] |

| Molecular Weight | 193.25 g/mol [4] |

| Appearance | Typically a solid, ranging from white to off-white. |

| Solubility | Expected to be soluble in organic solvents like DMSO and poorly soluble in water. |

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for structural elucidation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

-